Product packaging for Indenylzirconium(iv)trichloride97(Cat. No.:CAS No. 82161-76-0)

Indenylzirconium(iv)trichloride97

Cat. No.: B3183230
CAS No.: 82161-76-0
M. Wt: 312.7 g/mol
InChI Key: RHUATJQAOSHYRG-UHFFFAOYSA-K
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Description

Contextualization of Indenylzirconium(IV) Trichloride (B1173362) within Group 4 Organometallic Compounds

Indenylzirconium(IV) trichloride belongs to the broader class of Group 4 organometallic compounds. nih.gov The Group 4 elements on the periodic table include titanium (Ti), zirconium (Zr), and hafnium (Hf). nih.govacs.org These elements share several key characteristics that dictate the nature of their organometallic complexes. They are highly electropositive and are considered hard Lewis acids, readily interacting with electron-rich ligands. nih.govacs.org

The properties of Group 4 metals, such as their ionic radii and electronegativity, are quite similar, particularly between zirconium and hafnium. nih.govacs.org This similarity often leads to analogous structures and reactivity in their corresponding organometallic compounds. For instance, monoindenyltrichloride complexes have been synthesized for titanium, zirconium, and hafnium, allowing for comparative studies across the group. researchgate.net The titanium analogue, trichloro(indenyl)titanium(IV), for example, has been shown to be a highly active catalyst for styrene (B11656) polymerization. researchgate.netamericanelements.com

Table 1: Properties of Group 4 Elements

ElementAtomic NumberAtomic WeightElectronegativity (Allred-Rochow)Ionic Radius (pm, hexacoordinate)
Titanium (Ti)2247.8671.3274.5
Zirconium (Zr)4091.2241.2286
Hafnium (Hf)72178.491.2385

This table presents a summary of key properties of the Group 4 elements. Data sourced from nih.govacs.orgamericanelements.com.

Significance of Indenyl Ligands in Zirconium Chemistry

The indenyl ligand (C₉H₇⁻) is a critical component in the field of organometallic chemistry, particularly for zirconium complexes. wikipedia.org Its significance stems from the "indenyl effect," a phenomenon that describes the enhanced reactivity of indenyl complexes in substitution reactions compared to their more common cyclopentadienyl (B1206354) (Cp) counterparts. wikipedia.org This effect is attributed to the ability of the indenyl ligand to undergo a haptotropic rearrangement from an η⁵-coordination mode to an η³-coordination mode. wikipedia.org This rearrangement is stabilized by the fused benzene (B151609) ring of the indenyl ligand, which provides a lower energy pathway for associative substitution reactions. wikipedia.org Consequently, substitution reactions in 18-electron indenyl complexes can be up to 10⁸ times faster than in the analogous cyclopentadienyl complexes. wikipedia.org

In addition to the indenyl effect, the indenyl ligand's structure allows for a variety of coordination modes, including η⁵, η³, and even the unprecedented η⁹ mode that has been observed in some bis(indenyl)zirconium sandwich complexes. acs.orgnih.govnih.gov This versatility in coordination allows for fine-tuning of the electronic and steric properties of the zirconium center. acs.org The steric and electronic environment around the zirconium atom can be further modified by introducing substituents on the indenyl ligand. acs.orgresearchgate.net For example, silyl (B83357) groups are generally electron-withdrawing, while alkyl groups are electron-donating, which in turn influences the electronic properties of the zirconocene (B1252598). acs.org The fluxionality of the indenyl ligand, rapidly interconverting between different coordination modes in solution, also plays a crucial role in the reactivity of these complexes. acs.orgnih.gov

Evolution of Research in Half-Sandwich Indenyl Zirconium Complexes

The synthesis and study of half-sandwich indenyl zirconium complexes, such as Indenylzirconium(IV) trichloride, have been a subject of ongoing research. A significant challenge in the synthesis of these mono-indenyl (half-sandwich) complexes is the concurrent formation of di-indenyl (sandwich) metallocene complexes, which can be difficult to separate. sioc-journal.cn

Early research into indenyl complexes was spurred by the discovery of the indenyl effect in the late 1960s, which highlighted the unique reactivity of these ligands. wikipedia.org This led to extensive studies on various transition metal indenyl complexes, including those of zirconium. The development of synthetic methodologies to selectively produce half-sandwich complexes has been a key area of focus. One successful approach involves the direct reaction of lithium salts of indenyl with zirconium tetrachloride (ZrCl₄), sometimes with coordinating solvents like THF to stabilize the product. sioc-journal.cn

More recent research has explored the synthesis of novel half-sandwich indenyl zirconium trichloride complexes with pendant functional groups, such as a pyridine (B92270) moiety. sioc-journal.cn These functionalized ligands can chelate to the zirconium center, providing additional stability and influencing the reactivity of the complex. Such modifications have led to synthetic methods with advantages like ease of operation, single product formation, and high yields. sioc-journal.cn The evolution of research in this area continues to be driven by the quest for more efficient and selective catalysts for applications such as olefin polymerization. alfachemic.comereztech.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl3Z B3183230 Indenylzirconium(iv)trichloride97 CAS No. 82161-76-0

Properties

InChI

InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUATJQAOSHYRG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indenylzirconium Iv Trichloride and Derivatives

Direct Synthesis Routes from Indenyl Lithium Salts

A primary method for synthesizing indenylzirconium(IV) trichloride (B1173362) involves the direct reaction of an indenyl lithium salt with a zirconium(IV) chloride source.

Selective Synthesis of Half-Sandwich Trichloride Indenyl Zirconium Complexes

The synthesis of half-sandwich trichloride indenyl zirconium complexes is often complicated by the formation of the thermodynamically more stable sandwich metallocene, bis(indenyl)zirconium dichloride. However, selective synthesis of the desired half-sandwich product can be achieved. A notable approach involves the reaction of lithium salts of substituted indenyl ligands with a tetrahydrofuran (B95107) (THF) adduct of zirconium tetrachloride (ZrCl₄·2THF). This method has been shown to selectively produce novel trichloride indenyl zirconium complexes, particularly those with a pendant pyridine (B92270) moiety, without the formation of di-indenyl byproducts. sioc-journal.cn The introduction of a chelating pyridine group appears to stabilize the half-sandwich structure, facilitating its isolation. sioc-journal.cn

The general reaction can be represented as: Ind-Li + ZrCl₄·2THF → [Ind]ZrCl₃·(THF)ₓ + LiCl

This direct route offers advantages such as operational simplicity, the formation of a single product, and consequently, easier separation and higher yields compared to conventional methods. sioc-journal.cn

Strategies for Mitigating Sandwich Metallocene Byproduct Formation

The formation of the sandwich metallocene, dichlorobis(indenyl)zirconium(IV), is a persistent challenge in the synthesis of the trichloride analogue. sioc-journal.cnereztech.com Several factors can influence the product distribution between the half-sandwich and sandwich complexes.

One key strategy to mitigate the formation of the bis(indenyl) byproduct is the careful control of reaction stoichiometry and conditions. Using a precise 1:1 molar ratio of the indenyl lithium salt to the zirconium tetrachloride precursor is crucial.

Another effective strategy involves the design of the indenyl ligand itself. The introduction of bulky substituents on the indenyl ring can sterically hinder the formation of the second indenyl ligand coordination to the zirconium center. Furthermore, as mentioned previously, incorporating a chelating group within the indenyl ligand, such as a pendant pyridine, can stabilize the half-sandwich complex and prevent further reaction to form the sandwich compound. sioc-journal.cn This chelate effect plays a significant role in directing the synthesis towards the desired trichloride product.

Ligand Substitution Approaches

Ligand substitution offers an alternative pathway to indenylzirconium complexes, often providing better control and selectivity.

Facilitated Substitution Reactions with Silylated Cyclopentadienes

The use of silylated indenyl precursors can facilitate the synthesis of indenylzirconium complexes. The salt metathesis reaction between a silyl-substituted indenyl lithium salt and zirconium tetrachloride is a common method. researchgate.net For instance, the deprotonation of a 2-silyl-substituted indene (B144670) with n-butyllithium followed by reaction with zirconium tetrachloride can yield bis[indenyl]zirconium dichlorides. researchgate.net

It is important to note that the position of the silyl (B83357) group on the indenyl ring can significantly impact the reactivity and the success of the synthesis. For example, attempts to synthesize a zirconium complex with a 2-(diphenylsilyl)indene ligand have been reported to result in decomposition products, highlighting the subtle electronic and steric effects of the ligand structure. researchgate.net

Ligand PrecursorDeprotonating AgentZirconium SourceProduct
2-(dimethylsilyl)indenen-butyllithiumZrCl₄bis[2-(dimethylsilyl)indenyl]zirconium dichloride
2-(trimethylsilyl)indenen-butyllithiumZrCl₄bis[2-(trimethylsilyl)indenyl]zirconium dichloride

Amine Elimination Reactions for Chelating Ligand Architectures

Amine elimination reactions provide a high-yield and efficient route to certain indenylzirconium complexes, particularly bridged systems like ansa-metallocenes. This method involves the reaction of a neutral, bridged bis(indenyl) ligand with a zirconium amide precursor, such as Zr(NMe₂)₄. The reaction proceeds with the elimination of dimethylamine, driving the formation of the desired complex. acs.org

This approach is particularly advantageous for the synthesis of racemic ansa-zirconocenes, offering a chelate-controlled pathway. acs.org The general reaction is as follows:

(Ind-Bridge-Ind)H₂ + Zr(NR₂)₄ → rac-(Ind-Bridge-Ind)Zr(NR₂)₂ + 2 HNR₂

Further reaction with a chlorine source, such as Me₂NH·HCl, can then be used to form the corresponding dichloride complex.

Targeted Ligand Functionalization for Novel Indenylzirconium Complexes

The functionalization of the indenyl ligand is a powerful tool for creating novel zirconium complexes with tailored electronic and steric properties. This approach allows for the synthesis of complexes with specific functionalities for applications in catalysis and materials science. researchgate.net

One strategy involves the incorporation of N-heterocyclic carbene (NHC) moieties onto the indenyl framework. researchgate.net Dimethylindenyl-functionalized N-heterocyclic carbene ligands can be prepared and subsequently reacted with zirconium sources via salt elimination to yield bidentate complexes. researchgate.net

Another avenue of functionalization is the introduction of pendant groups that can engage in secondary interactions or serve as reactive sites. For example, indenyl ligands functionalized with pendant pyridine groups have been synthesized to create chelating architectures that favor the formation of half-sandwich trichloride complexes. sioc-journal.cn These targeted modifications can significantly influence the coordination chemistry of the zirconium center and the reactivity of the resulting complex.

Incorporation of Pendant Pyridine Moieties

A notable strategy for the selective synthesis of half-sandwich indenylzirconium(IV) trichloride complexes involves the use of indenyl ligands featuring pendant pyridine moieties. A series of novel trichloride indenyl zirconium complexes, designated [Ind-Bridge-Py]ZrCl₃·THFx, have been synthesized by reacting the lithium salts of pyridine-functionalized indenyl ligands with ZrCl₄·2THF. sioc-journal.cn This method offers significant advantages over conventional approaches, including ease of operation, high yields, and the formation of a single, easily separable product. sioc-journal.cn

The direct reaction selectively produces the desired half-sandwich complexes, avoiding the formation of di-indenyl zirconium byproducts. sioc-journal.cn X-ray crystallography of one such complex, where the bridge is a C(Me, Et)CH₂ group, confirmed that the zirconium center is coordinated to the nitrogen atom of the pyridine moiety and one oxygen atom from a THF molecule. sioc-journal.cn

Complex IDBridge StructureFormula
CN1 -[Ind-Bridge-Py]ZrCl₃·THFx
CN2 C(Me, Et)CH₂[Ind-C(Me, Et)CH₂-Py]ZrCl₃·THF
CN3 -[Ind-Bridge-Py]ZrCl₃·THFx

This table summarizes the series of trichloride indenyl zirconium complexes with pendant pyridine moieties synthesized. Data sourced from the Chinese Journal of Organic Chemistry. sioc-journal.cn

Integration of Arene Groups on Indenyl Rings

The introduction of arene groups onto the indenyl framework is another key synthetic modification. These substituents can influence the electronic properties and steric environment of the metal center. One method involves the synthesis of a sterically hindered 1,3,4,7-tetrasubstituted indenyl ligand by first preparing 4,7-dimethylindene and then adding isopropyl groups to the five-membered ring. researchgate.net Another approach demonstrates the synthesis of zirconocene (B1252598) complexes with a phenyl group at the 3-position of the indenyl ring. rsc.org

Furthermore, ethylene-bridged indenyl-fluorenyl zirconocene complexes have been synthesized where a benzyl (B1604629) group is attached to the 3-position of the indenyl ring. sioc-journal.cn The synthesis proceeds through the reaction of the dilithium (B8592608) salts of the corresponding proligand with one equivalent of ZrCl₄ in diethyl ether. sioc-journal.cn These complexes, such as ansa-C₂H₄-{2-Me-3-Bn-5,6-[1,3-(CH₂)₃]Ind}(Flu)ZrCl₂, have been characterized by ¹H NMR, ¹³C NMR, and X-ray diffraction. sioc-journal.cn

Systematic Synthesis of Silyl-Substituted Indenyl Zirconocene Precursors

Silyl groups are frequently incorporated into indenyl ligands to create bridged ansa-metallocenes, which exhibit constrained geometries and are valuable as catalyst precursors. A general and effective method has been developed for the racemoselective synthesis of Me₂Si-bridged bis(indenyl) zirconocene complexes. researchgate.net While Me₃Si-substituted indenylzirconium(IV) complexes can undergo rapid dissociation when treated with BBr₃, they are crucial intermediates. acs.org Disiloxane-linked ansa-metallocenes are formed from the hydrolysis of bis(halodimethylsilyl)-substituted metallocene dihalides. acs.org

The synthesis of silyl tosylate precursors represents an alternative to the more common, but sometimes unstable, silyl triflates. nih.gov These crystalline silyl tosylates can be synthesized on a scalable level and serve as effective precursors for generating strained intermediates. nih.gov

Precursor TypeBridgeResulting Complex Type
Dilithium SaltMe₂Sirac-Me₂Si(2-Me-4,6-R₂C₉H₃-η⁵)₂MCl₂
Bis(halodimethylsilyl)-metalloceneTetramethyldisiloxaneTetramethyldisiloxane-bridged ansa-metallocene

This table outlines different silyl-substituted precursors and the resulting bridged ansa-metallocene complexes. Data sourced from various studies on zirconocene synthesis. researchgate.netacs.org

Electrophile-Functionalized Metallocene Intermediates

Metallocene complexes that bear highly reactive functional groups can serve as valuable intermediates for creating more complex and unusual structural frameworks. acs.org Although functional groups with strong donor atoms (like -NR₂ or -OR) are often avoided in ligand design for olefin polymerization catalysts because they can poison the electrophilic active species, their controlled use opens up unique synthetic pathways. acs.org These electrophile-functionalized intermediates can be used in the diastereoselective synthesis of complex structures, such as a tetramethyldisiloxane-bridged C₂-symmetric ansa-zirconocene dibromide. acs.org

Comparative Analysis of Synthetic Strategies for Indenylzirconium(IV) Trichloride

The various synthetic strategies for producing indenylzirconium(IV) trichloride and its derivatives each present distinct advantages and disadvantages.

The incorporation of pendant pyridine moieties is highly effective for the selective synthesis of half-sandwich trichloride complexes ([Ind-Bridge-Py]ZrCl₃). sioc-journal.cn This method successfully suppresses the formation of undesired di-indenyl (sandwich) products, a common challenge in this area of synthesis. sioc-journal.cn The resulting chelated structure provides stability, and the procedure is noted for its simplicity and high yield. sioc-journal.cn

Strategies involving the integration of arene or silyl groups are primarily aimed at modifying the ligand framework to create ansa-metallocenes or to introduce specific steric and electronic properties. The synthesis of silyl-bridged complexes, for instance, often yields racemic and meso diastereomers that may require separation. researchgate.netresearchgate.net The choice of ancillary directing ligands can influence the diastereoselectivity of the reaction. researchgate.net

The use of electrophile-functionalized intermediates represents a more advanced approach, leveraging reactive handles on the metallocene for further synthetic elaboration. acs.org This method allows for the construction of complex, multi-component architectures that might be inaccessible through more direct routes. acs.org

In comparison, the direct salt metathesis reaction between an indenyl lithium salt and a metal halide like TiCl₄ or ZrCl₄ is the most fundamental approach. wikipedia.org However, it often lacks the selectivity of the pyridine-chelate method, leading to mixtures of products. The "indenyl effect" is a crucial consideration across all strategies, as the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl (B1206354) analogs underpins their utility in catalysis. wikipedia.org The choice of synthetic strategy is therefore dictated by the desired final product: for simple, selective half-sandwich complexes, the pyridine-chelate method is superior; for complex, bridged, or highly functionalized systems, multi-step strategies involving silyl or other functionalized intermediates are necessary.

Theoretical and Computational Studies of Indenylzirconium Iv Trichloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational research on transition metal complexes due to its favorable balance of accuracy and computational cost. For indenylzirconium systems, DFT calculations provide a robust framework for exploring catalytic mechanisms and predicting the properties of these compounds.

Prediction of Catalytic Activity and Selectivity

While specific DFT studies on the catalytic activity of indenylzirconium(IV) trichloride (B1173362) are not extensively documented in publicly available research, the principles of such predictions can be understood from studies on analogous compounds like substituted bis[indenyl]zirconium dichlorides. For these systems, DFT is employed to model the elementary steps of olefin polymerization, including monomer coordination, insertion, and chain termination.

The catalytic activity and selectivity are intrinsically linked to the electronic and steric environment around the zirconium center. DFT calculations can quantify these effects. For instance, by calculating the energy barriers for the insertion of a monomer into the zirconium-polymer chain bond, researchers can predict the rate of polymerization. Differences in these barriers for various modes of monomer approach can explain the stereoselectivity (isotactic, syndiotactic, or atactic) of the resulting polymer. In related silyl-substituted bis[indenyl]zirconium dichloride systems, DFT results have shown that even subtle changes, such as the addition of a methyl group on a silyl (B83357) moiety, can influence the catalyst's performance primarily through conformational control rather than significant geometric changes. researchgate.net

Conformational Energy Profile Analysis

The indenyl ligand, unlike the cyclopentadienyl (B1206354) ligand, is not five-fold symmetric. This lower symmetry leads to the possibility of multiple stable and low-energy conformations of indenylzirconium complexes, which can significantly impact their reactivity. Conformational energy profile analysis, typically performed using DFT, maps the potential energy surface of the molecule as a function of key dihedral angles, such as the orientation of the indenyl ligand with respect to the rest of the molecule.

These studies reveal the relative energies of different conformers and the energy barriers for their interconversion. For example, in related bis[indenyl]zirconium dichloride complexes, both syn and anti conformers can exist, and their relative stability is influenced by the substitution pattern on the indenyl ring. researchgate.net Understanding the conformational landscape is crucial as different conformers may exhibit different catalytic activities.

Parameter Description Significance in Catalysis
Conformer Energy The relative stability of different spatial arrangements of the indenyl ligand.Lower energy conformers are more populated and may dominate the catalytic process.
Interconversion Barrier The energy required to rotate the indenyl ligand from one conformation to another.A low barrier allows for rapid interconversion, potentially leading to a less selective catalyst.

Modeling of Electronic Structure and Energetics

DFT calculations provide a detailed picture of the electronic structure of indenylzirconium(IV) trichloride. This includes the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the compound's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. In a catalytic cycle, these orbitals play a direct role in the interaction with the incoming monomer.

The energetics of the system, including bond dissociation energies and reaction enthalpies, can also be accurately calculated. For instance, the strength of the zirconium-chloride and zirconium-indenyl bonds can be quantified. These energetic parameters are essential for understanding the stability of the catalyst and the thermodynamics of the polymerization reaction.

Analysis of Transition State Structures and Reaction Pathways

A key strength of DFT is its ability to locate and characterize transition state structures. A transition state is a high-energy, transient species that connects reactants and products in a chemical reaction. By analyzing the geometry and energy of the transition state for a particular reaction step, such as monomer insertion, researchers can gain deep insights into the reaction mechanism.

For polymerization reactions catalyzed by indenylzirconium systems, DFT calculations can map out the entire reaction pathway, from the initial coordination of the olefin to the final polymer chain. This allows for a step-by-step understanding of the catalytic cycle and can help in the rational design of more efficient and selective catalysts.

Molecular Mechanics and Quantum Chemical Calculations

While DFT is a powerful tool, other computational methods also provide valuable information about indenylzirconium(IV) trichloride systems.

Complementary Methodologies for Structural and Energetic Insights

Molecular mechanics (MM) offers a faster, albeit less accurate, method for exploring the conformational space of large molecules. MM methods are based on a classical mechanical model of molecules, where atoms are treated as balls and bonds as springs. While not suitable for describing electronic effects or reactions where bonds are broken and formed, MM is highly effective for performing a rapid initial screening of possible conformations. The low-energy structures identified by MM can then be subjected to more rigorous quantum chemical calculations, such as DFT, for more accurate energy and property determination.

Quantum chemical calculations encompass a range of methods, including semi-empirical methods, Hartree-Fock theory, and post-Hartree-Fock methods, in addition to DFT. Each method has its own strengths and weaknesses in terms of accuracy and computational cost. The choice of method depends on the specific property being investigated and the size of the system. For indenylzirconium complexes, a combination of these methods often provides the most comprehensive understanding of their structural and energetic properties. For example, while DFT might be used for reaction energetics, simpler methods could be employed to model the bulk properties of the resulting polymer. This multi-pronged approach, leveraging the strengths of different computational techniques, is essential for a holistic understanding of these complex catalytic systems. bg.ac.rs

Structure-Property Relationship Modeling

The catalytic efficacy of an organometallic complex like indenylzirconium(IV) trichloride is not a monolithic property but rather a composite of various factors, including the electronic environment of the metal center and the steric hindrance imposed by its ligands. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and related Quantitative Structure-Property Relationship (QSPR) approaches, offers a systematic way to correlate these structural features with observable catalytic performance.

Elucidating Connections Between Catalyst Structure and Performance

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in forging a link between the three-dimensional structure of indenylzirconium catalysts and their activity in processes like olefin polymerization. While direct computational data for the parent indenylzirconium(IV) trichloride is not extensively available in public literature, valuable insights can be gleaned from studies on closely related bis(indenyl)zirconium dichloride systems.

Research on silyl-substituted bis[indenyl]zirconium(IV) dichlorides has demonstrated that even subtle modifications to the ligand framework can lead to significant differences in catalytic performance. wikipedia.org DFT calculations have revealed that the introduction of a methyl group on a silyl substituent can alter the conformational energy profile of the catalyst. wikipedia.org This suggests that the flexibility and preferred orientation of the indenyl ligands are critical determinants of catalytic activity. For instance, in ethene homopolymerization, sterically less demanding silyl groups on the indenyl ligand were found to be more favorable for catalyst performance. wikipedia.org Conversely, all 2-isomer substituted complexes exhibited lower polymerization activities compared to the unsubstituted bis[indenyl]zirconium dichloride/MAO system. wikipedia.org

The length and nature of linking groups in more complex indenyl-based zirconium catalysts also play a crucial role. Studies on dissymmetric bis(indenyl)zirconium dichloride complexes, where one indenyl ligand is substituted with an ω-aryloxyalkyl group, have shown that the catalytic activity is highly dependent on the steric bulk of the aryloxy group and the length of the alkyl chain connecting it to the indenyl ligand. researchgate.net Optimal activity was achieved with a specific chain length that effectively shields the active site from undesirable interactions. researchgate.net

These findings underscore a key principle in catalyst design: the geometry of the catalyst directly influences its interaction with incoming monomers, thereby dictating the rate and selectivity of the polymerization reaction. The table below illustrates the kind of data that can be generated through such computational and experimental studies, showing the relationship between ligand substitution and catalytic activity in ethylene (B1197577) polymerization for a series of hypothetical indenylzirconium complexes.

Catalyst PrecursorSubstituent on Indenyl RingPolymerization Activity (kg PE/mol cat·h)
Complex A None15,000
Complex B 2-Methyl12,500
Complex C 1-Trimethylsilyl18,200
Complex D 2-Trimethylsilyl10,800
Complex E 1-Dimethylphenylsilyl22,500

This table is illustrative and based on trends observed in related systems; specific values for indenylzirconium(IV) trichloride would require dedicated experimental and computational investigation.

Separating Electronic from Steric Effects in Catalysis

A central challenge in catalysis research is to distinguish the electronic contributions of a ligand from its steric influence, as both are often intertwined. Computational methods provide a unique advantage in this area by allowing for the systematic and independent variation of these parameters in silico.

Electronic effects refer to the way a ligand's electron-donating or electron-withdrawing nature modulates the electron density at the metal center. This, in turn, affects the metal's ability to coordinate with and activate substrate molecules. In the context of indenylzirconium(IV) trichloride, the electron-rich indenyl ligand influences the electrophilicity of the zirconium center. Modifications to the indenyl ring system, such as the introduction of electron-donating or withdrawing substituents, can fine-tune this electronic environment. NMR spectroscopy analysis of substituted bis(2-R-indenyl)zirconium dichloride complexes has been used to line up the electron-donating abilities of different alkyl substituents. rsc.org

Steric effects arise from the spatial arrangement of atoms in the ligand, which can hinder or facilitate the approach of reactants to the catalytic center. The size and shape of the indenyl ligand and any substituents create a specific "steric pocket" around the zirconium atom. This pocket plays a crucial role in determining the regioselectivity and stereoselectivity of the polymerization process.

Computational techniques like Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) can be employed to quantitatively separate these effects. mdpi.com The ASM partitions the activation energy of a reaction into the strain energy required to deform the reactants into the transition state geometry and the interaction energy between the deformed reactants. The interaction energy can be further broken down by NEDA into electrostatic, Pauli repulsion (steric), and orbital (electronic) contributions.

While specific ASM-NEDA studies on indenylzirconium(IV) trichloride are not readily found, the principles are broadly applicable. For example, in a related study on pyridylamido-type catalysts, this approach revealed how subtle ligand modifications impact stereoselectivity by altering the balance between steric and electronic contributions. mdpi.com The following table provides a conceptual framework for how these effects might be quantified for a series of substituted indenylzirconium(IV) trichloride catalysts in a hypothetical reaction step.

Catalyst SubstituentCalculated ParameterContribution to Activation Barrier (kcal/mol)
-H Steric Repulsion5.2
Electronic Stabilization-8.5
-CH₃ Steric Repulsion6.1
Electronic Stabilization-8.9
-CF₃ Steric Repulsion5.5
Electronic Stabilization-7.8

This is a hypothetical data table illustrating the type of insights gained from energy decomposition analysis. The values are not based on actual calculations for indenylzirconium(IV) trichloride.

By systematically modifying the indenyl ligand in a computational model—for instance, by adding substituents with varying electronic properties but similar sizes, or vice versa—researchers can isolate and quantify the impact of each effect on the reaction pathway. This theoretical dissection is invaluable for understanding the fundamental principles that govern catalyst behavior and for designing next-generation catalysts with tailored properties.

Catalytic Applications and Mechanistic Insights in Polymerization Chemistry

Indenylzirconium(IV) Trichloride (B1173362) as a Precursor in Olefin Polymerization Catalysis

The catalytic utility of Indenylzirconium(IV) trichloride is realized upon its activation, transforming it into a highly reactive species capable of polymerizing a range of monomers. The structure of the indenyl ligand plays a crucial role in determining the stereochemistry and properties of the resulting polymer.

Propylene (B89431) Polymerization to Elastomeric Polypropylene

The polymerization of propylene using metallocene catalysts can lead to various polymer microstructures, including isotactic, syndiotactic, and atactic polypropylene. The formation of elastomeric polypropylene, which consists of stereoblock structures with alternating isotactic and atactic segments, is of particular industrial interest.

The stereochemical outcome of propylene polymerization is highly dependent on the geometry of the catalyst. For instance, bridged bis(indenyl)zirconium dichlorides with C2 symmetry typically produce isotactic polypropylene, where the methyl groups on the polymer chain are all on the same side. In contrast, unbridged zirconocene (B1252598) complexes, such as those derived from Indenylzirconium(IV) trichloride, lack rigid symmetry. This structural flexibility can allow the indenyl ligand to rotate or reorient during the polymerization process. This dynamic behavior can lead to errors in the stereoregular insertion of propylene monomers, resulting in the formation of atactic or stereoblock polypropylene, which exhibits elastomeric properties. While specific studies focusing solely on Indenylzirconium(IV) trichloride for this purpose are not extensively detailed in the provided literature, the general mechanism for unbridged metallocenes suggests its potential as a precursor for catalysts that produce such elastomeric materials.

Ethylene (B1197577) Homopolymerization and Oligomerization

Catalyst systems derived from Indenylzirconium(IV) trichloride and a co-catalyst like methylaluminoxane (B55162) (MAO) are known to be highly active for the homopolymerization of ethylene. researchgate.net The activation process generates a cationic zirconium species that readily coordinates and inserts ethylene monomers to grow the polymer chain. The activity of these catalysts is influenced by factors such as the polymerization temperature, pressure, and the molar ratio of the co-catalyst to the zirconium complex.

The structure of the indenyl ligand, including the presence of substituents, can significantly impact the catalyst's activity and the properties of the resulting polyethylene (B3416737). For example, the introduction of bulky substituents on the indenyl ring can influence the rate of chain transfer reactions, thereby affecting the molecular weight of the polymer.

Table 1: Ethylene Polymerization with Zirconocene Catalysts This table is illustrative and compiled from general findings on related zirconocene catalysts.

Catalyst System Polymerization Conditions Activity (kg PE/(mol Zr·h)) Molecular Weight ( g/mol )

Syndiospecific Styrene (B11656) Polymerization

The polymerization of styrene to produce syndiotactic polystyrene (sPS), a crystalline polymer with a high melting point, is a significant application for half-sandwich transition metal catalysts. While much of the research in this area has focused on titanium-based catalysts, such as CpTiCl3 (where Cp is pentamethylcyclopentadienyl), the underlying principles are applicable to zirconium analogues.

A catalyst system composed of a half-sandwich complex like Indenylzirconium(IV) trichloride and MAO can catalyze the syndiospecific polymerization of styrene. The mechanism involves the formation of a cationic active site that coordinates the styrene monomer in a way that directs the alternating phenyl group stereochemistry along the polymer chain. Comparative studies often show that titanium complexes exhibit higher activity and stereospecificity for this particular polymerization compared to their zirconium counterparts. rsc.org

Copolymerization of Ethene and α-Olefins

Indenylzirconium(IV) trichloride-based catalysts are also effective in the copolymerization of ethylene with α-olefins such as propylene, 1-butene, 1-hexene (B165129), and 1-octene. This process is crucial for producing linear low-density polyethylene (LLDPE) and ethylene-propylene rubbers (EPM). The incorporation of the α-olefin comonomer introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure and lowers the density of the material.

The efficiency of comonomer incorporation is dependent on the catalyst structure and polymerization conditions. The use of indenyl-based catalysts allows for the production of copolymers with a range of comonomer content, enabling the tailoring of polymer properties from rigid plastics to flexible elastomers.

Role of Co-catalysts and Activation Strategies

The transformation of the stable Indenylzirconium(IV) trichloride precursor into a catalytically active species requires the use of a co-catalyst. This activation step is fundamental to initiating the polymerization process.

Methylaluminoxane (MAO) Activation Systems

Methylaluminoxane (MAO) is the most common and effective co-catalyst for activating metallocene precursors like Indenylzirconium(IV) trichloride for olefin polymerization. researchgate.net The activation process is complex but is generally understood to involve several key steps.

Initially, MAO acts as an alkylating agent, replacing one or more of the chloride ligands on the zirconium center with methyl groups. Subsequently, MAO abstracts a chloride or methyl anion from the zirconium complex. This abstraction generates a highly electrophilic, 14-electron cationic zirconium species, [Indenyl-Zr-R]+ (where R is a methyl group or the growing polymer chain). This cationic complex is the catalytically active site for olefin polymerization. The anion generated from MAO forms a weakly coordinating counter-ion that stabilizes the cationic zirconium center without deactivating it. A large excess of MAO is often required to achieve high catalytic activity, as it also serves to scavenge impurities in the polymerization system.

Table 2: Compound Names

Compound Name
Indenylzirconium(IV) trichloride
Methylaluminoxane (MAO)
Propylene
Polypropylene
Ethylene
Polyethylene
Styrene
Syndiotactic polystyrene
α-Olefins (1-butene, 1-hexene, 1-octene)
Linear low-density polyethylene (LLDPE)
Ethylene-propylene rubbers (EPM)
Titanium(IV) chloride
Cp*TiCl3 (Pentamethylcyclopentadienyltitanium trichloride)
Zirconium

Triisobutylaluminum (TIBA) and Boron Compound Activators

Indenylzirconium(IV) trichloride-based catalyst systems require activation by cocatalysts to initiate polymerization. Triisobutylaluminum (TIBA) and various boron compounds are prominent activators in this context. nih.govwikipedia.orgspecialchem.com

TIBA, an organoaluminum compound, often serves a dual role in polymerization reactions. nih.govwikipedia.org It can act as a scavenger for impurities that would otherwise deactivate the catalyst, and more importantly, it functions as an alkylating agent. The alkylation of the indenylzirconium precursor is a crucial step toward forming the catalytically active cationic species. nih.gov The use of TIBA can influence the polymerization activity, molecular weight of the resulting polymer, and even the molecular weight distribution. nih.govresearchgate.net For instance, in some systems, replacing other alkylaluminum compounds with TIBA has led to increased catalytic activity and changes in the polymer's molecular weight. nih.gov

Boron compounds, particularly fluorinated borates like tetrakis(pentafluorophenyl)borate, are highly effective activators for metallocene catalysts, including indenylzirconium systems. nih.govgoogle.com These compounds facilitate the formation of a cationic, catalytically active metal center by abstracting a ligand from the alkylated zirconocene. google.comacs.org The combination of TIBA and a borate (B1201080) activator can create a highly efficient ternary catalytic system. nih.govresearchgate.net The choice of the specific borate compound, such as those with counterions like trityl or anilinium, can also modulate the catalyst's performance. nih.govgoogle.com

Table 1: Effect of TIBA and Borate Activators on Ethylene Polymerization

Catalyst SystemCocatalyst/ActivatorActivity ( g/mol ·h)Polymer Properties
rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2TIBA / [Me2NPh][B(C6F5)4]HighBimodal MWD with TEA addition
rac-Et(Ind)2ZrCl2TIBA / [Ph3C][B(C6F5)4]HighIncreased activity with TEA

This table is based on data presented in a kinetic study of ethylene and propylene polymerization. nih.gov

Catalyst Design and Performance Optimization in Indenylzirconium Systems

The performance of indenylzirconium catalysts in polymerization is highly tunable through strategic modifications of the ligand framework. This allows for the optimization of catalytic activity, stereospecificity, and ultimately, the properties of the resulting polymer.

The introduction of substituents on the indenyl ligand has a profound effect on the catalyst's behavior. The size, electronics, and position of these substituents can influence the catalyst's activity and its ability to control the stereochemistry of the polymer. For instance, unbridged bis(2-arylindenyl)zirconium complexes are precursors for catalysts that produce elastomeric polypropylene. acs.org The mechanism is thought to involve the rotation of the indenyl ligands, leading to different catalyst geometries with varying stereoselectivities. acs.org The rate of this rotation is influenced by the steric bulk of the substituents on both the indenyl ligand and the sigma-bonded ligands, with bulkier groups leading to slower rotation. acs.org

In another example, the synthesis of ethylene-bridged (4-substituted indenyl)(fluorenyl)zirconium complexes showed that substituents on the indenyl ring affect both activity and isotactic selectivity in propylene polymerization. researchgate.net A methyl group at the 2-position of the indenyl ligand resulted in high isotactic selectivity. researchgate.net Similarly, silyl (B83357) substitutions on the indenyl ring have been explored, with some systems showing that less sterically demanding silyl groups lead to better catalyst performance in ethene homopolymerization. researchgate.net However, in a contrasting finding, a meso isomer of a silyl-bridged disubstituted bis(indenyl) zirconocene was found to be a more active catalyst for ethylene/1-hexene copolymerization than its rac counterpart. nih.gov

Table 2: Influence of Ligand Substitution on Propylene Polymerization

CatalystSubstitution on IndenylPolymer Tacticity
Ethylene-bridged (2-methylindenyl)(fluorenyl)zirconium2-methylHigh isotactic selectivity (93.6% at 0 °C)
Ethylene-bridged (4-isopropylindenyl)(fluorenyl)zirconium4-isopropylHigh activity at low Al/Zr ratio

This table is based on data from the synthesis and catalytic behavior study of ethylene-bridged (4-substituted indenyl)(fluorenyl)zirconium complexes. researchgate.net

The bridge connecting the two indenyl ligands in ansa-metallocenes plays a crucial role in defining the geometry and rigidity of the catalyst, which in turn influences its performance. The nature of this bridge can affect catalytic activity, polymer molecular weight, and stereocontrol. For example, in a series of asymmetric zirconocenes, the type of bridge, in combination with the substitution pattern on the indenyl ligand, allowed for the synthesis of polypropylenes with microstructures ranging from aspecific to highly isospecific. researchgate.net

The rational design of ligand architectures is a powerful tool for tailoring the properties of the resulting polymers. wiley-vch.demdpi.com By carefully selecting substituents and bridging units, it is possible to control polymer characteristics such as molecular weight, molecular weight distribution, comonomer incorporation, and tacticity. wiley-vch.de

For example, the synthesis of polyolefins with specific microstructures, from highly isotactic to syndiotactic or even elastomeric, can be achieved by choosing the appropriate indenylzirconium catalyst. researchgate.netresearchgate.net The steric hindrance provided by bulky substituents on the ligands can prevent chain transfer reactions, leading to polymers with higher molecular weights. tkk.fi Furthermore, modifying catalytic systems with sterically demanding alcohols has been shown to increase the molecular weight of the resulting polymers. researchgate.net

The ability to design catalysts that produce polymers with specific properties is of great industrial importance. wiley-vch.de This "molecular tailoring" allows for the production of a wide range of polyolefin grades with diverse applications, all stemming from simple monomers like ethylene and propylene. wiley-vch.de The development of single-site catalysts like indenylzirconium systems has been instrumental in achieving this high level of control over polymer architecture. wiley-vch.de

Mechanistic Investigations of Indenylzirconium-Catalyzed Reactions

Understanding the reaction mechanisms of indenylzirconium catalysts is fundamental to optimizing their performance and developing new catalytic systems.

While much of the focus on indenylzirconium catalysts is on polymerization, they are also involved in other transformations like oligomerization. The formation of metallacycles is a key mechanistic step in many transition-metal-catalyzed reactions. In the context of zirconium-mediated reactions, zirconacyclopentanes can be formed from the reaction of low-valent zirconium species with olefins. acs.org

Specifically, with bis-indenyl zirconium systems, reaction with excess olefin can proceed through an η²-olefin adduct to form the corresponding zirconacyclopentane. acs.org This contrasts with bis-cyclopentadienyl systems and highlights an "indenyl effect," which may arise from the increased electrophilicity of the metal center in indenyl complexes. acs.org The formation and subsequent reactions of these metallacycles are crucial for understanding the pathways of olefin coupling and oligomerization reactions catalyzed by indenylzirconium complexes.

Understanding Chain Propagation and Termination in Olefin Polymerization

In the realm of olefin polymerization catalyzed by indenylzirconium complexes, the steps of chain propagation and termination are fundamental to determining the molecular weight, polydispersity, and microstructure of the resulting polymer. Chain propagation is the repetitive process where monomer units are sequentially inserted into the metal-carbon bond of the growing polymer chain. taylorandfrancis.com For indenylzirconium-catalyzed systems, such as the polymerization of 1-hexene with [rac-(C₂H₄(1-indenyl)₂ZrMe][MeB(C₆F₅)₃], the propagation process is first-order in both the catalyst and monomer concentrations. nih.gov This indicates a direct reaction between the active catalytic species and the incoming olefin monomer.

The mechanism involves the coordination of the olefin to a vacant site on the zirconium center, followed by migratory insertion into the Zr-polymer bond. This cycle repeats, rapidly building the polymer chain. Kinetic studies reveal that the initiation step, the insertion of the first monomer unit, can be significantly slower than the subsequent propagation steps. For the polymerization of 1-hexene, initiation was found to be 70 times slower than propagation. nih.gov

Chain termination events are crucial as they cease the growth of a polymer chain and influence the final polymer properties. These are distinct from chain transfer reactions, where the growing polymer chain is transferred to another species (like a monomer or a chain transfer agent), terminating one chain but initiating a new one. taylorandfrancis.com In the context of indenylzirconium catalysis, several termination pathways have been identified.

Key termination mechanisms include:

β-Hydride Elimination: This is a common termination pathway. For catalysts like [rac-(C₂H₄(1-indenyl)₂ZrMe][MeB(C₆F₅)₃], termination primarily leads to the formation of unsaturated polymer end groups. nih.gov

After a 1,2-insertion of the monomer, β-hydride elimination results in a vinylidene end group and a zirconium-hydride species. The rate law for this termination process is independent of the monomer concentration. nih.gov

Following a less frequent 2,1-insertion, β-hydride elimination produces a vinylene end group. This pathway's rate is first-order with respect to the monomer concentration. nih.gov

Catalyst Inactivation: Comprehensive kinetic modeling of 1-hexene polymerization by rac-C₂H₄(1-Ind)₂ZrMe₂ activated with B(C₆F₅)₃ revealed a significant deactivation pathway. nih.gov It was shown that a catalytic event renders 43% of the catalyst inactive for the remainder of the polymerization, a factor crucial for accurately predicting the molecular weight distribution. nih.gov

The interplay between the rates of propagation and termination dictates the polymer's molecular weight. A high ratio of propagation to termination rates results in high molecular weight polymers.

Table 1: Kinetic Parameters in 1-Hexene Polymerization Catalyzed by [rac-(C₂H₄(1-indenyl)₂ZrMe][MeB(C₆F₅)₃]

Kinetic ProcessOrder in MonomerOrder in CatalystTermination Product
Propagation FirstFirst-
Termination (Post 1,2-insertion) Zero-Vinylidene End Group
Termination (Post 2,1-insertion) First-Vinylene End Group

Data sourced from kinetic studies on the polymerization of 1-hexene in toluene (B28343) solution. nih.gov

Haptotropic Rearrangements in Indenyl Ligands

The indenyl ligand in indenylzirconium complexes is not static; it can dynamically change its coordination mode to the zirconium center. This dynamic process, known as a haptotropic rearrangement, involves the migration of the metal center across the face of the indenyl ligand, altering the number of atoms bonded to the metal (the hapticity). acs.orgnih.gov This ability of the indenyl ligand to adjust its hapticity is a key feature that allows the complex to meet the electronic requirements of the metal center during catalytic reactions. nih.gov

In bis(indenyl)zirconium sandwich complexes, a common rearrangement involves a shift between η⁵ (pentahapto) and η⁹ (nonahapto) coordination modes. acs.org The process can be induced by the addition of σ-donating ligands, such as tetrahydrofuran (B95107) (THF) or chelating diethers. acs.orgnih.gov For example, the addition of THF to an η⁹,η⁵-bis(indenyl)zirconium complex can induce a rearrangement to an η⁶,η⁵ adduct. acs.orgnih.gov

The mechanism for this ligand-induced rearrangement is proposed to involve the direct attack of the incoming nucleophilic ligand on the starting sandwich complex. nih.gov The rearrangement proceeds through a transition state where the indenyl coordination is intermediate between the initial and final hapticities. acs.org

Several factors influence the facility and thermodynamics of these haptotropic shifts:

Substituents on the Indenyl Ligand: The electronic nature of the substituents on the indenyl rings plays a critical role.

Silyl-substituted indenyl ligands favor haptotropic shifts more than alkylated ones. This is attributed to two main factors: silylated ligands are poorer electron donors, leading to weaker Zr-indenyl bonds in the ground state, and they exhibit reduced interligand steric repulsion in the η⁵/η⁵ intermediate state, which lowers the energy barrier for the rearrangement. acs.orgulisboa.pt

Alkyl-substituted ligands are better electron donors, forming stronger Zr-indenyl bonds and stabilizing the initial complex, thus making the rearrangement less favorable. acs.orgulisboa.pt

Coordinating Ligands (Solvent): The nature of the coordinating ligand or solvent is crucial. The addition of σ-donors like THF provides an electronic driving force for the rearrangement by stabilizing the zirconium center in a lower hapticity state. acs.orgnih.gov The stability of the resulting adducts depends on the specific ligand; for instance, with chelating diethers, five-membered chelates form more stable adducts than four-membered ones. acs.orgnih.gov

X-ray diffraction studies of the resulting η⁶,η⁵ adducts have revealed significant buckling of the η⁶-coordinated benzo ring, which is consistent with a reduction of the arene and underscores the importance of the zirconium(IV) canonical form in the bonding description. acs.orgnih.gov

Table 2: Factors Influencing Haptotropic Rearrangements in Bis(indenyl)zirconium Complexes

FactorInfluence on Rearrangement (η⁹ → η⁵/η⁶)Rationale
Silyl Substituents Promotes rearrangementWeaker Zr-Indenyl bond; Reduced steric repulsion in intermediate. acs.orgulisboa.pt
Alkyl Substituents Disfavors rearrangementStronger Zr-Indenyl bond; Increased steric repulsion in intermediate. acs.orgulisboa.pt
σ-Donating Ligands (e.g., THF) Induces rearrangementStabilizes the metal center in a lower hapticity state. acs.orgnih.gov

Intramolecular Hydroamination/Cyclisation Pathways

Zirconium complexes, including those with indenyl ligands, are effective precatalysts for intramolecular hydroamination and cyclisation reactions. These reactions are atom-economical methods for constructing nitrogen-containing heterocyclic compounds, which are valuable structural motifs in pharmaceuticals and fine chemicals. rsc.orgrsc.org The catalytic cycle typically involves the reaction of an aminoalkene or aminoalkyne, where a new nitrogen-carbon bond is formed, leading to a cyclic product.

A computational mechanistic study using a prototypical cationic [Cp₂ZrCH₃]⁺ precatalyst for the intramolecular hydroamination/cyclisation (IHC) of an aminoallene provides significant insight into the pathway. rsc.org The proposed catalytic cycle involves several key steps:

Protonolysis: The starting amine reacts with the zirconocene methyl cation, releasing methane (B114726) and forming a zirconium-amido complex.

Allene (B1206475) Coordination: The allene moiety of the substrate coordinates to the electron-deficient zirconium center.

Migratory Insertion: The coordinated C=C double bond of the allene inserts into the Zr-N σ-bond. This step is predicted to be the turnover-limiting step of the catalytic cycle. rsc.org The regioselectivity of this insertion (i.e., which carbon of the allene bonds to the nitrogen) is a critical factor determining the final product structure.

Protonolysis/Product Release: The resulting zirconacycle intermediate reacts with another molecule of the starting aminoallene, releasing the cyclised product and regenerating the zirconium-amido species to continue the catalytic cycle.

Neutral zirconium(IV) complexes have also been shown to be effective precatalysts. For instance, a neutral zirconium(IV) bis(thiophosphinic amidate) complex efficiently catalyzes the 5-exo, 6-exo, and 7-exo-dig intramolecular hydroamination of aminoalkynes, producing the corresponding five-, six-, and seven-membered cyclic imines in excellent yields (92–98%). researchgate.net This demonstrates the versatility of zirconium catalysts in promoting the cyclisation of various unsaturated amines.

The efficiency and selectivity of these transformations are governed by factors such as the nature of the ligand framework on the zirconium center, the substitution pattern on the aminoalkene or aminoalkyne substrate, and the reaction conditions. rsc.orgresearchgate.net

Table 3: Zirconium-Catalyzed Intramolecular Hydroamination/Cyclisation

Substrate TypeCatalyst TypeRing Size of ProductKey Mechanistic Step
Aminoallene Cationic Zirconocene rsc.orgVaries (e.g., Pyrrolidine, Tetrahydropyridine)Migratory insertion of allene into Zr-N bond rsc.org
Aminoalkyne Neutral Zirconium(IV) Complex researchgate.net5, 6, and 7-membered ringsCyclisation via migratory insertion

Advanced Organometallic Reactivity and Coordination Chemistry of Indenylzirconium Iv Trichloride

Ligand Exchange and Substitution Reactions

The chloride ligands on the zirconium center of indenylzirconium(IV) trichloride (B1173362) are susceptible to substitution by a variety of nucleophiles, enabling the synthesis of a wide array of derivatives. These reactions are fundamental to tailoring the electronic and steric properties of the metal center for specific applications.

Reactivity with Anionic Reagents for Ligand Modification

The reaction of indenylzirconium(IV) trichloride with anionic reagents is a primary method for modifying the coordination sphere of the zirconium atom. A notable example is the synthesis of novel half-sandwich indenyl zirconium complexes. The use of lithium salts of substituted indenyl ligands can lead to the selective formation of trichloride indenyl zirconium complexes with pendant coordinating groups, such as a pyridine (B92270) moiety. sioc-journal.cn This approach has been shown to be advantageous for producing single products with high yields, avoiding the common side-formation of bis(indenyl)zirconium complexes. sioc-journal.cn

For instance, reacting lithium salts of indenyl derivatives with a pendant pyridine group with ZrCl₄·2THF selectively yields complexes of the type [Ind-Bridge-Py]ZrCl₃·THFₓ. sioc-journal.cn In these complexes, the zirconium center is coordinated by the indenyl ligand, three chloride atoms, and the nitrogen atom from the pyridine moiety, as well as an oxygen atom from a THF molecule in some cases. sioc-journal.cn This demonstrates the utility of anionic reagents in introducing functionalized ligands that can influence the coordination geometry and subsequent reactivity of the complex.

Reactant 1Reactant 2ProductObservation
Lithium salt of substituted indenyl with pendant pyridineZrCl₄·2THF[Ind-Bridge-Py]ZrCl₃·THFₓSelective formation of the half-sandwich complex, no di-indenyl zirconium complex formed. sioc-journal.cn

Substitution of Halide Ligands

The substitution of the chloride ligands in indenylzirconium(IV) trichloride is a key step in the synthesis of more complex organometallic structures. While specific studies on the stepwise substitution of the three chlorides from indenylzirconium(IV) trichloride are not extensively detailed in the provided context, the principles can be inferred from the broader chemistry of zirconium halides. The addition of sigma-donating ligands can induce haptotropic rearrangements in related bis(indenyl)zirconium systems, where the indenyl ligand changes its coordination mode to accommodate the new ligand. nih.gov This highlights the flexibility of the indenyl ligand in response to changes in the metal's coordination sphere. nih.gov

The substitution process is often driven by the formation of a more thermodynamically stable product. For example, in related systems, the reaction rate of ligand substitution can show a first-order dependence on the incoming ligand, suggesting an associative mechanism where the incoming nucleophile attacks the metal center directly. nih.gov

Electron Transfer and Redox Chemistry

The zirconium center in indenylzirconium(IV) trichloride is in a +4 oxidation state and can be reduced to lower oxidation states, leading to the formation of highly reactive zirconium(II) or zirconium(III) species. This redox chemistry is central to the compound's ability to participate in a variety of catalytic and stoichiometric transformations.

Formation and Reactivity of Reduced Indenyl Zirconium Complexes

Reduction of indenylzirconium(IV) precursors, typically dichlorides, under an inert atmosphere can lead to the formation of reduced zirconium species. For example, the reduction of (η⁵-C₅Me₅)(η⁵-C₉H₅-1-R¹-3-R²)ZrCl₂ can produce isolable zirconocene (B1252598) sandwich compounds, (η⁵-C₅Me₅)(η⁹-C₉H₅-1-R¹-3-R²)Zr. nih.govacs.org These reduced complexes are sources of low-valent zirconium and exhibit rich reactivity.

The reactivity of these reduced species is highly dependent on the substituents on the indenyl ligand. The indenyl ligand's ability to adopt various hapticities (coordination modes) plays a crucial role in stabilizing the reduced metal center and influencing its subsequent reactions. nih.gov

Small Molecule Activation Chemistry

Reduced indenyl zirconium complexes are capable of activating small, typically inert, molecules like dinitrogen (N₂). This reactivity is of significant interest for the development of new methods for nitrogen fixation.

Dinitrogen Activation and Reduction with Ansa-Zirconocene Complexes

While the direct activation of dinitrogen by indenylzirconium(IV) trichloride is not reported, the reduced species derived from related indenyl zirconium precursors are effective in this regard. The reduction of (η⁵-C₅Me₅)(η⁵-C₉H₅-1-R¹-3-R²)ZrCl₂ in the presence of dinitrogen can lead to the formation of dimeric dinitrogen complexes. nih.govacs.org In these complexes, the N₂ molecule is activated by coordination to one or more zirconium centers.

The mode of N₂ coordination and the degree of its activation are highly sensitive to the steric and electronic properties of the indenyl ligand's substituents. nih.govacs.org For instance, the reduction of certain (η⁵-C₅Me₅)(η⁵-C₉H₅-1-R¹-3-R²)ZrCl₂ complexes under a dinitrogen atmosphere has resulted in the isolation of rare side-on, end-on zirconium dinitrogen compounds. nih.govacs.org Protonolysis studies on these complexes can be used to assess the extent of N₂ activation. nih.govprinceton.edu

PrecursorReducing AgentAtmosphereProduct
(η⁵-C₅Me₅)(η⁵-C₉H₅-1-R¹-3-R²)ZrCl₂Not specifiedN₂Side-on, end-on zirconium dinitrogen complexes nih.govacs.org

This reactivity underscores the potential of indenyl zirconium systems in the challenging field of dinitrogen functionalization.

Functionalization for New Metallocene Complexes as Building Blocks

The functionalization of indenylzirconium(IV) trichloride and its precursors is a cornerstone in the development of sophisticated metallocene complexes. By strategically modifying the indenyl ligand, researchers can meticulously tune the steric and electronic properties of the resulting organometallic compounds. This tailored approach allows for the creation of metallocene building blocks with enhanced catalytic activity, stability, and selectivity for various chemical transformations, particularly in olefin polymerization.

The primary route to functionalized indenylzirconium(IV) trichloride involves the synthesis of a substituted indene (B144670), which is subsequently deprotonated and reacted with a zirconium(IV) source, typically zirconium tetrachloride. This method allows for the introduction of a wide array of functional groups onto the indenyl framework prior to metalation.

One significant area of research focuses on the introduction of substituents that can influence the electronic environment at the zirconium center. For instance, the incorporation of silyl (B83357) and alkyl groups onto the indenyl ligand has been shown to modulate the electronic properties of zirconocene complexes through inductive effects. acs.org Silyl groups generally act as electron-withdrawing entities, while alkyl groups are electron-donating. acs.org This modulation of the metal center's electron density is crucial for optimizing catalytic performance.

Furthermore, the synthesis of indenyl ligands bearing pendant coordinating groups represents a sophisticated functionalization strategy. A notable example is the creation of indenylzirconium(IV) trichloride complexes that feature a pendant pyridine moiety. sioc-journal.cn In a specific synthetic approach, lithium salts of indenyl ligands connected to a pyridine group through a bridge are reacted directly with tetrachlorobis(tetrahydrofuran)zirconium(IV) (ZrCl₄·2THF). sioc-journal.cn This method selectively yields the desired half-sandwich trichloride complexes, such as [Ind-Bridge-Py]ZrCl₃·THFₓ, avoiding the common formation of bis(indenyl)zirconium species. sioc-journal.cn The presence of the pendant pyridine introduces a potential secondary coordination site, which can influence the geometry and reactivity of the complex.

The steric environment around the zirconium center is another critical parameter that can be controlled through ligand functionalization. The position of substituents on the indenyl ring significantly impacts the structure of the resulting metallocene. For example, complexes derived from 1-substituted silylindenyl ligands often result in the formation of separable rac- and meso-diastereomers. researchgate.net In contrast, 2-substituted silylindenyl zirconium complexes tend to exhibit simpler NMR spectra due to dynamic exchange processes. researchgate.net The choice of bulky substituents, such as tert-butyldimethylsilyl (TBDMS), can also lead to the isolation of specific diastereomers. researchgate.net

Bridged systems, known as ansa-metallocenes, represent another class of functionalized complexes derived from indenyl precursors. The synthesis of complexes like rac-(ethylenebis(indenyl))zirconium dichloride involves linking two indenyl units together. acs.org This bridging enforces a specific geometry (C₂ symmetry) on the resulting metallocene, which is highly desirable for stereoselective catalysis.

The research into the functionalization of indenyl ligands provides a versatile toolkit for designing new metallocene complexes. By carefully selecting substituents and synthetic strategies, it is possible to create building blocks with precisely controlled electronic and steric characteristics, paving the way for the development of next-generation catalysts.

Table 1: Examples of Functionalized Indenyl Ligands and Corresponding Zirconium Complexes

Functional Group/StrategyPrecursor Ligand ExampleResulting Zirconium Complex ExampleKey FeatureReference(s)
Silyl Substitution1-(Trimethylsilyl)indenerac/meso-Bis[1-(trimethylsilyl)indenyl]zirconium dichlorideElectronic/steric tuning, diastereomer formation researchgate.net
Silyl Substitution2-(Trimethylsilyl)indeneBis[2-(trimethylsilyl)indenyl]zirconium dichlorideHigher yield synthesis, simpler spectra researchgate.net
Alkyl SubstitutionSubstituted Indenyl LigandsBis-indenyl zirconocene dichloride complexesInductive effects on Zr center acs.org
Pendant Coordinating GroupIndenyl-Bridge-Pyridine[Ind-Bridge-Py]ZrCl₃·THFₓSelective synthesis of half-sandwich complexes sioc-journal.cn
Bridged Ligand (ansa)Ethylenebis(indene)rac-(Ethylenebis(indenyl))zirconium dichlorideEnforced C₂ symmetry for stereoselectivity acs.org

Table 2: Research Findings on the Synthesis of Functionalized Indenylzirconium Complexes

Research FocusSynthetic MethodKey FindingsReference(s)
Steric and Electronic EffectsReaction of substituted indenyl lithium salts with ZrCl₄. Characterization via X-ray diffraction, IR spectroscopy, and NMR.Silyl groups are electron-withdrawing, while alkyl groups are electron-donating. Bulky substituents influence the ligand conformation. acs.org
Pendant Pyridine MoietyDirect reaction of lithium salts of indenyl-pyridine ligands with ZrCl₄·2THF.Selective formation of half-sandwich [Ind-Bridge-Py]ZrCl₃ complexes was achieved, avoiding bis-indenyl products. sioc-journal.cn
Silyl-Substituted IsomersSalt metathesis reaction of 1- or 2-silylindenyl lithium salts with ZrCl₄.1-substituted ligands yield separable rac and meso diastereomers. 2-substituted ligands give higher yields and simpler NMR spectra. The catalytic activity is sensitive to the substitution pattern. researchgate.net

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